Olopatadine-d6 HCl

Bioanalytical Method Validation LC-MS/MS Quantification Stable Isotope Internal Standard Selection

Olopatadine-d6 HCl (CAS 1217229-05-4, MW 379.91) is the gold-standard stable isotope-labeled (SIL) internal standard for accurate olopatadine quantification in LC-MS/MS and GC-MS. Unlike non-isotopic surrogates (e.g., amitriptyline) that cause up to 11.4% imprecision and matrix effect failures, this +6 Da deuterated analog ensures co-elution and identical ionization, meeting FDA/EMA bioanalytical method validation requirements. Supplied at ≥98% purity with a full COA, it is ideal for ANDA bioequivalence studies, TDM assay development, ADME tracking, and cGMP QC release testing. For research use only.

Molecular Formula C21H17D6NO3.HCl
Molecular Weight 379.91
Cat. No. B1165214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlopatadine-d6 HCl
Molecular FormulaC21H17D6NO3.HCl
Molecular Weight379.91
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Olopatadine-d6 HCl: Procurement-Ready Deuterated Internal Standard for LC-MS/MS Quantification


Olopatadine-d6 hydrochloride (CAS: 1217229-05-4, MW: 379.91) is a stable isotope-labeled internal standard in which six hydrogen atoms are replaced with deuterium (d6) on the dimethylamino group of olopatadine . The parent compound, olopatadine, is a selective histamine H1 receptor antagonist (Ki = 41 nM) with 1,059-fold selectivity over H2 and 4,177-fold over H3 receptors, and also exhibits mast cell stabilizing activity . As a deuterated analog, Olopatadine-d6 HCl is exclusively intended for use as an internal standard in GC-MS or LC-MS/MS analytical workflows for the accurate quantification of olopatadine in biological matrices [1]. This product is for research use only and not for human administration .

Why Non-Isotopic Internal Standards Cannot Substitute Olopatadine-d6 HCl in Bioanalytical LC-MS/MS


Generic substitution of a deuterated internal standard (IS) with a non-isotopic analog (e.g., amitriptyline) or a structurally similar compound introduces significant analytical error. In quantitative LC-MS/MS, the internal standard must co-elute closely with the analyte and exhibit nearly identical ionization behavior to correct for matrix effects and recovery variability. Non-isotopic IS compounds differ in chromatographic retention time and ionization efficiency, failing to compensate for ion suppression/enhancement caused by endogenous plasma components [1]. Published methods using amitriptyline as IS for olopatadine quantification report intra- and inter-day precision up to 11.4% and relative errors ranging from -6.40% to 9.26% [2]. In contrast, stable isotope-labeled (SIL) internal standards like Olopatadine-d6 HCl are considered the gold standard because they share identical physicochemical properties with the analyte except for a mass difference, enabling precise correction for matrix effects and extraction losses throughout the entire analytical workflow . Substitution with a non-deuterated analog directly compromises assay accuracy, reproducibility, and regulatory compliance in bioequivalence and pharmacokinetic studies.

Olopatadine-d6 HCl: Quantitative Differentiation Evidence for Procurement Decision-Making


d6 vs. d3 Labeling: Enhanced Mass Difference Reduces Isotopic Cross-Talk Interference

Olopatadine-d6 HCl incorporates six deuterium atoms (d6) at the dimethylamino moiety, providing a nominal mass increase of +6 Da relative to unlabeled olopatadine (MW 373.87 → 379.91) . In contrast, the commonly available Olopatadine-d3 HCl alternative incorporates only three deuterium atoms, yielding a +3 Da mass shift . The larger +6 Da mass difference of the d6 variant ensures complete baseline separation between the analyte (m/z 338 → 165) and internal standard isotopic envelopes, eliminating the risk of isotopic cross-talk (signal overlap between the M+n isotope peak of the analyte and the monoisotopic peak of the IS) that can occur with d3-labeled compounds when the analyte is present at high concentrations [1].

Bioanalytical Method Validation LC-MS/MS Quantification Stable Isotope Internal Standard Selection

Parent Compound Olopatadine vs. Ketotifen: Superior Clinical Efficacy in Allergic Conjunctivitis

While the deuterated form is an analytical tool, the parent compound olopatadine demonstrates quantifiable therapeutic superiority over the close in-class alternative ketotifen. A 2023 meta-analysis of six randomized controlled trials (RCTs) directly comparing olopatadine and ketotifen for allergic conjunctivitis found that olopatadine intervention resulted in significantly lower itching scores at 4–7 days post-medication (Mean Difference = -0.55; 95% CI = -0.72 to -0.38; P < 0.00001) and at 14 days post-medication (MD = -0.45; 95% CI = -0.57 to -0.32; P < 0.00001) [1].

Allergic Conjunctivitis H1 Antihistamines Clinical Meta-Analysis

Deuterated Internal Standard Reduces Matrix Effect Variability Compared to Non-Isotopic IS

A stable isotopically labeled (SIL) internal standard such as Olopatadine-d6 HCl is the most appropriate IS for quantitative LC-MS/MS because it corrects for differential matrix effects that non-isotopic IS cannot address. Studies on deuterated IS demonstrate that matrix effects can alter the response of the analyte and its deuterated IS differently across plasma lots, but the close physicochemical similarity minimizes this variability relative to structurally dissimilar IS [1]. In contrast, published methods using the non-isotopic IS amitriptyline for olopatadine quantification required extensive sample cleanup (protein precipitation followed by liquid-liquid extraction) to mitigate matrix interference, yet still exhibited intra- and inter-day precision up to 11.4% and relative errors spanning -6.40% to 9.26% [2].

Bioanalysis Matrix Effect Correction LC-MS/MS Assay Validation

Isotopic Purity: Olopatadine-d6 HCl Meets Regulatory Requirements for ANDA and DMF Submissions

Olopatadine-d6 HCl is supplied with comprehensive characterization data and Certificates of Analysis (COA) that meet regulatory guidelines for use in analytical method validation (AMV), Quality Control (QC), and Abbreviated New Drug Application (ANDA) submissions . The compound is specified at ≥98% purity and is suitable for method development and commercial production quality control of olopatadine formulations [1]. This level of documentation and purity distinguishes procurement-grade deuterated standards from research-grade alternatives that may lack regulatory-compliant characterization.

Pharmaceutical Quality Control ANDA Submission Impurity Profiling

Patent-Protected Deuterium-Enriched Olopatadine Provides Intellectual Property Foundation

US Patent Application US20090069413A1 (Deuterium-enriched olopatadine) describes deuterium-enriched olopatadine compounds and pharmaceutical compositions containing them, establishing the intellectual property basis for deuterated olopatadine analogs [1]. The patent claims cover compounds wherein the abundance of deuterium at specific positions exceeds the natural abundance of deuterium (0.0156%), with preferred embodiments having deuterium enrichment at the dimethylamino moiety—precisely the labeling pattern of Olopatadine-d6 HCl [2].

Pharmaceutical Patents Deuterated Drug Development Intellectual Property

Optimal Procurement Scenarios for Olopatadine-d6 HCl in Bioanalytical and Pharmaceutical Workflows


Regulatory Bioequivalence and Pharmacokinetic Studies for Olopatadine ANDA Submissions

Olopatadine-d6 HCl is the preferred internal standard for quantifying olopatadine in human plasma during bioequivalence studies supporting Abbreviated New Drug Applications (ANDAs). The +6 Da mass difference ensures minimal isotopic cross-talk, enabling accurate quantification across the therapeutic concentration range (0.2–100 ng/mL typical LLOQ) [1]. The regulatory-compliant COA and full characterization data meet FDA/EMA expectations for bioanalytical method validation, reducing the risk of method rejection during ANDA review .

High-Sensitivity LC-MS/MS Method Development for Olopatadine Therapeutic Drug Monitoring

For clinical laboratories developing therapeutic drug monitoring (TDM) assays for olopatadine, Olopatadine-d6 HCl provides superior matrix effect correction compared to non-isotopic alternatives such as amitriptyline [1]. The close physicochemical similarity between the d6-labeled IS and the analyte ensures consistent ionization efficiency and recovery, enabling precise and accurate quantification at low ng/mL concentrations in complex biological matrices .

Pharmacokinetic and Metabolic Pathway Tracing in Preclinical ADME Studies

The deuterium labeling of Olopatadine-d6 HCl enables non-invasive tracking of olopatadine distribution, metabolism, and excretion in preclinical animal models using mass spectrometry [1]. This application is particularly valuable for ADME (Absorption, Distribution, Metabolism, Excretion) studies where distinguishing between administered drug and endogenous compounds or metabolites is critical for accurate pharmacokinetic parameter estimation .

Quality Control Release Testing for Olopatadine Pharmaceutical Formulations

Pharmaceutical manufacturers performing QC release testing of olopatadine ophthalmic solutions or oral formulations can employ Olopatadine-d6 HCl as an internal standard to ensure assay accuracy and precision [1]. The compound's high purity (≥98%) and availability with full COA documentation support compliance with cGMP requirements for commercial batch release testing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Olopatadine-d6 HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.